Prc200-SS, chemically known as (1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel compound recognized for its potential as a triple reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters. This compound has garnered attention in pharmacological research due to its antidepressant-like properties and its role in modulating neurotransmitter levels, which are crucial in treating mood disorders.
Prc200-SS was synthesized as part of ongoing research into effective antidepressants that can simultaneously inhibit the reuptake of multiple neurotransmitters. Its synthesis and biological evaluation have been documented in various studies, emphasizing its potential therapeutic applications in treating depression and related disorders .
Prc200-SS falls under the classification of triple reuptake inhibitors, which are compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine. This class of drugs is particularly relevant in the context of developing treatments for major depressive disorder and other mood disorders .
The synthesis of Prc200-SS involves several key steps that utilize asymmetric synthesis techniques to achieve high yields and selectivity. One notable method includes the use of β-hydroxy enamines as intermediates, which are synthesized from readily available ynamides. The process often employs catalytic asymmetric hydrogenation and diastereoselective cyclopropanation reactions to construct the desired molecular framework .
The synthesis typically follows a multi-step approach:
Prc200-SS has a complex molecular structure characterized by a naphthalene moiety attached to a phenylpropanol framework. The stereochemistry is critical for its biological activity, specifically the (1S,2S) configuration, which has been confirmed through X-ray crystallography.
The molecular formula for Prc200-SS is , with a molecular weight of approximately 255.37 g/mol. Key spectral data include:
Prc200-SS participates in several chemical reactions that are significant for its pharmacological activity:
The inhibition constants (K_i) for Prc200-SS at SERT, NET, and DAT have been measured, showcasing its effectiveness in blocking these transporters at nanomolar concentrations .
The mechanism by which Prc200-SS exerts its antidepressant effects involves:
Experimental data indicate that Prc200-SS dose-dependently decreases immobility in behavioral models such as the forced-swim test in rats, supporting its antidepressant-like effects .
Prc200-SS is typically presented as an amorphous solid with specific melting points depending on purity levels. Its solubility characteristics make it suitable for various formulations.
Key chemical properties include:
Relevant data include spectral analyses confirming its structure through techniques such as NMR and mass spectrometry .
Prc200-SS has significant potential applications in scientific research and pharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3